4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide
Description
The compound 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic core structure. This scaffold is substituted with a 3,4-dimethylphenyl group at the N1 position and a 3-nitrobenzamide moiety at the C5 position.
Properties
IUPAC Name |
4-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c1-11-3-5-14(7-12(11)2)26-18-15(9-23-26)20(29)25(10-22-18)24-19(28)13-4-6-16(21)17(8-13)27(30)31/h3-10H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSBBFIYBPMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, including its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have shown that compounds with similar structural frameworks exhibit significant anticancer activity. The National Cancer Institute (NCI) has evaluated various derivatives of pyrazolo-pyrimidines against multiple cancer cell lines. For instance, derivatives similar to the compound have demonstrated:
- Broad-spectrum anticancer activity : Compounds have shown selective toxicity towards leukemia and solid tumors with selectivity ratios ranging from 0.7 to 39 at the GI50 level .
- Cell cycle arrest : Mechanistic studies indicated that these compounds can induce cell cycle arrest at various phases (e.g., G2/M phase), leading to apoptosis in cancer cells .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of key signaling pathways : Notably, inhibition of the PI3K pathway has been observed, which is crucial for cell survival and proliferation . The compound showed an IC50 value comparable to established inhibitors like Duvelisib.
- Induction of apoptosis : The activation of caspases (e.g., caspase 3) and modulation of Bcl-2 family proteins (Bax and Bcl-2) suggests that these compounds promote apoptotic pathways in cancer cells .
In Vitro Studies
A study assessing the biological activity of related pyrazolo-pyrimidine derivatives revealed that certain compounds exhibited IC50 values as low as 0.0034 μM against specific cancer cell lines. These findings highlight their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 1c | HL60 (Leukemia) | 0.0034 | PI3K inhibition, apoptosis |
| Compound XIV | HCT-116 (Colon) | 0.09 | Cell cycle arrest at G2/M |
| Compound XIX | SW480 (Colon) | 11.08 | Apoptosis via mitochondrial pathway |
Safety Profile
In addition to efficacy, safety evaluations against normal human cell lines (e.g., WI-38 fibroblasts) indicated a favorable safety profile for these compounds, suggesting their potential for therapeutic use without significant toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidinone core but differing in substituents, physicochemical properties, and biological activities.
Substituent Variations and Electronic Effects
Physicochemical and Spectroscopic Data
Research Implications and Limitations
While the target compound’s specific data are unavailable, its structural analogs highlight critical design principles:
- Electron-withdrawing groups (e.g., nitro, CF3) improve binding to polar enzyme active sites.
- Aromatic substituents (e.g., 3,4-dimethylphenyl) modulate lipophilicity and selectivity.
Limitations : Direct comparisons are hindered by incomplete data (e.g., melting points, IC50 values). Further studies should prioritize synthesizing the target compound and benchmarking it against these analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
